N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
Overview
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the thiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a 4-chlorophenyl halide reacts with a nucleophile.
Formation of the Acetamide Moiety: The final step involves the reaction of the thiazole derivative with chloroacetic acid or its derivatives to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-bromophenyl)sulfanyl]acetamide
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
Uniqueness
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to the presence of the 4-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The chlorine atoms can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s stability and binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-12-3-1-11(2-4-12)15-9-24-17(20-15)21-16(22)10-23-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOXUXVWTAWNRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160432 | |
Record name | N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-[(4-chlorophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338957-51-0 | |
Record name | N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-[(4-chlorophenyl)thio]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338957-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-[(4-chlorophenyl)thio]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.